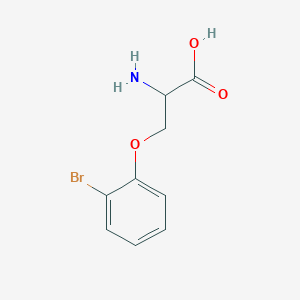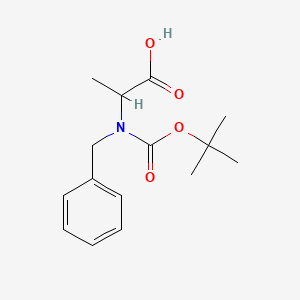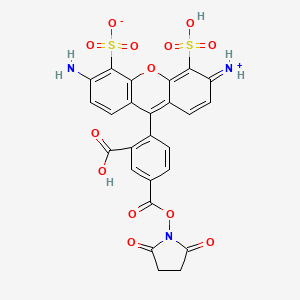
AF488 NHS ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AF488 NHS ester, also known as Alexa Fluor 488 NHS ester, is a bright, green-fluorescent dye. It is widely used in various scientific applications due to its high photostability and water solubility. The dye is particularly suitable for use with the 488 nm laser line, making it ideal for imaging and flow cytometry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
AF488 NHS ester is typically synthesized by reacting Alexa Fluor 488 dye with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an anhydrous solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature. The resulting product is purified using techniques such as gel filtration or dialysis .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-quality reagents and solvents to ensure the purity and consistency of the final product. The reaction conditions are carefully controlled to optimize yield and minimize impurities .
Analyse Chemischer Reaktionen
Types of Reactions
AF488 NHS ester primarily undergoes nucleophilic substitution reactions. The NHS ester group reacts with primary amines (R-NH2) present in proteins, peptides, and other biomolecules to form stable amide bonds .
Common Reagents and Conditions
The reaction typically involves dissolving this compound in an anhydrous solvent such as DMF or DMSO. The reaction is carried out in a sodium bicarbonate buffer (pH 8.3) at room temperature for about one hour. The primary amines in the target molecule act as nucleophiles, attacking the carbonyl carbon of the NHS ester, leading to the formation of an amide bond .
Major Products
The major product of the reaction is the AF488-labeled biomolecule, which exhibits enhanced fluorescence and photostability compared to other similar fluorophores .
Wissenschaftliche Forschungsanwendungen
AF488 NHS ester is extensively used in various scientific research fields due to its unique properties :
Chemistry: It is used for labeling and detecting primary amines in various chemical compounds.
Biology: The dye is employed in fluorescence microscopy, flow cytometry, and other imaging techniques to study cellular processes and protein interactions.
Medicine: this compound is used in diagnostic assays and therapeutic research to label antibodies, peptides, and other biomolecules.
Industry: The dye is used in the development of biosensors and other analytical tools for detecting and quantifying biological molecules.
Wirkmechanismus
AF488 NHS ester exerts its effects through the formation of stable amide bonds with primary amines in target molecules. The NHS ester group reacts with the amine group, resulting in the covalent attachment of the fluorescent dye to the biomolecule. This labeling enhances the fluorescence and photostability of the target molecule, making it suitable for various imaging and detection applications .
Vergleich Mit ähnlichen Verbindungen
AF488 NHS ester is often compared with other fluorescent dyes such as fluorescein isothiocyanate (FITC) and Oregon Green 488 . While all these dyes are used for similar applications, this compound stands out due to its higher photostability, brighter fluorescence, and better water solubility. These properties make it a preferred choice for long-term imaging and high-sensitivity detection.
List of Similar Compounds
- Fluorescein isothiocyanate (FITC)
- Oregon Green 488
- Rhodamine 110 (R110)
- DyLight 488
This compound is a versatile and valuable tool in scientific research, offering unique advantages over other similar compounds.
Eigenschaften
Molekularformel |
C25H17N3O13S2 |
|---|---|
Molekulargewicht |
631.5 g/mol |
IUPAC-Name |
3-amino-6-azaniumylidene-9-[2-carboxy-4-(2,5-dioxopyrrolidin-1-yl)oxycarbonylphenyl]-5-sulfoxanthene-4-sulfonate |
InChI |
InChI=1S/C25H17N3O13S2/c26-15-5-3-12-19(11-2-1-10(9-14(11)24(31)32)25(33)41-28-17(29)7-8-18(28)30)13-4-6-16(27)23(43(37,38)39)21(13)40-20(12)22(15)42(34,35)36/h1-6,9,26H,7-8,27H2,(H,31,32)(H,34,35,36)(H,37,38,39) |
InChI-Schlüssel |
FYCGGEVYPRTFDS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC(=C(C=C2)C3=C4C=CC(=[NH2+])C(=C4OC5=C3C=CC(=C5S(=O)(=O)[O-])N)S(=O)(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![rac-tert-butyl N-[(2R,3S)-2-(hydrazinecarbonyl)oxolan-3-yl]carbamate, cis](/img/structure/B12303922.png)


![3-Methyl-2-{[1-(4-methylbenzenesulfonyl)piperidin-4-yl]formamido}pentanoic acid](/img/structure/B12303947.png)


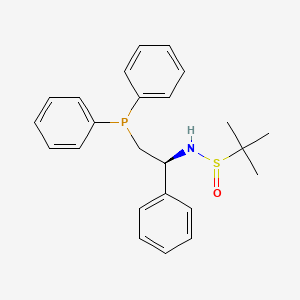
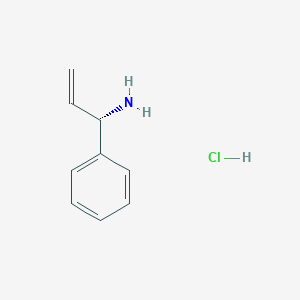
![3,4,14,15,16-Pentamethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaene-5,11-diol](/img/structure/B12303971.png)
![disodium;3-[8-[(E)-2-(3-methoxyphenyl)ethenyl]-7-methyl-2,6-dioxo-1-prop-2-ynyl-4,5-dihydropurin-3-yl]propyl phosphate](/img/structure/B12303977.png)
![tert-butylN-{1-[methoxy(methyl)carbamoyl]ethyl}-N-methylcarbamate](/img/structure/B12303978.png)
![N-(4-fluorophenethyl)-2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide hydrochloride](/img/structure/B12303984.png)
